molecular formula C10H13N3O B011423 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-97-7

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B011423
CAS No.: 102616-97-7
M. Wt: 191.23 g/mol
InChI Key: NAUHFOHIKNZHHH-UHFFFAOYSA-N
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Description

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one is a synthetically versatile benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a key intermediate for constructing complex molecules, particularly for the development of novel therapeutic agents. Main Applications & Research Value: Anticancer Research: Benzimidazole derivatives are extensively investigated for their potent antiproliferative activities against various human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-231). They can induce cell cycle arrest and apoptosis . Antimicrobial Research: Structural analogs have demonstrated excellent activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and the fungus Candida albicans , with some showing minimum inhibitory concentrations (MIC) of <1 µg/mL . Mechanism of Action: The biological activity of benzimidazole cores is often attributed to their ability to interact with critical cellular targets. These include: DNA/RNA Interaction: Many derivatives can intercalate with DNA or bind to RNA, disrupting essential processes in cancer cells and microbes . Enzyme Inhibition: They can act as inhibitors for key enzymes such as topoisomerases, (p)ppGpp synthetases/hydrolases, and pyruvate kinase, which are vital for cell division and bacterial persistence . Microtubule Inhibition: Some benzimidazoles function as microtubule inhibitors, affecting cell division in eukaryotic pathogens and cancer cells . Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(propylamino)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-7-11-13-9-6-4-3-5-8(9)12-10(13)14/h3-6,11H,2,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHFOHIKNZHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Benzimidazolone Core Formation

The benzimidazolone scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources. A prominent method involves heating o-phenylenediamine (1) with formic acid at 100°C for 2 hours, yielding 1H-benzimidazole (2) . Subsequent arylation with chloro-substituted pyrimidines in dimethylformamide (DMF) using sodium hydride (NaH) as a base introduces substituents at the N1 position . For 1-(propylamino) derivatives, propylamine can be introduced at this stage via nucleophilic displacement or reductive amination.

In WO2010052670A1, substituted 1H-benzimidazol-2(3H)-ones are synthesized by treating thiazolo[3,2-a]benzimidazolium salts with methanolic sodium methoxide (NaOMe) . For instance, hydrolysis of 7-fluoro-3-methylthiazolo[3,2-a]benzimidazol-9-ium iodide in methanol/water under acidic conditions yields the benzimidazolone core, which can then undergo propylamination . This method achieves yields exceeding 85% when conducted at reflux temperatures (60–100°C) .

Alkylation and Propylamino Group Introduction

Introducing the propylamino moiety requires selective alkylation or coupling reactions. A copper-catalyzed click reaction, as described by Degruyter, enables efficient linkage of alkynyl benzimidazoles with azides . For example, 2-(methylthio)-1-(prop-2-ynyl)-1H-benzimidazole (3) reacts with propyl azide in ethanol at 50°C using copper(II) acetate as a catalyst, forming a triazole-linked intermediate . Reduction of the triazole group with hydrogen gas and palladium on carbon (Pd/C) yields the propylamino derivative . This method offers modularity, with reported yields of 70–90% .

Alternatively, WO2013150545A2 details the use of ammonia gas and calcium chloride dihydrate in ethanol to convert cyano intermediates to amidines, which can be further functionalized with propylamine . For instance, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate mesylate undergoes ammonolysis at −15°C to −5°C, followed by propylamine substitution at 25–35°C .

Hydrolysis and Ring-Opening Reactions

Hydrolysis of pre-functionalized intermediates is critical for accessing the 2(3H)-one moiety. WO2010052670A1 highlights the use of methanolic HCl or H2SO4 to hydrolyze methylthio groups to ketones . For example, treatment of 3-methyl-1-[(1Z)-1-(methylsulfanyl)prop-1-en-2-yl]-1H-benzimidazol-2(3H)-one with 6M HCl in methanol/water (3:1) at 80°C for 12 hours affords the 2(3H)-one derivative in 92% yield . Propylamination is subsequently achieved via nucleophilic substitution with propylamine in toluene under reflux.

Catalytic and Solvent Effects

Catalytic systems significantly influence reaction efficiency. Copper(II) acetate in ethanol enhances triazole formation rates by stabilizing reactive intermediates . Conversely, Lewis acids like calcium chloride dihydrate improve amidine synthesis by polarizing nitrile groups, as evidenced in WO2013150545A1 . Solvent polarity also plays a role: DMF accelerates arylation reactions , while ethanol minimizes side reactions during click chemistry .

Table 1: Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Key Reference
CyclocondensationFormic acid, 100°C, 2h78–85
Copper-Catalyzed ClickCu(OAc)₂, EtOH, 50°C, 3h70–90
AmmonolysisNH₃ gas, CaCl₂·2H₂O, −15°C to 35°C65–75
Acidic Hydrolysis6M HCl, MeOH/H₂O, 80°C, 12h85–92

Purification and Characterization

Crude products often require purification via recrystallization or column chromatography. WO2013150545A1 recommends using dichloromethane/hexane (1:2) for recrystallizing mesylate salts, increasing purity from 70–80% to >98% . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy confirms propylamino integration, with characteristic shifts at δ 1.45–1.60 ppm (CH₂) and δ 3.10–3.25 ppm (NH-CH₂) .

Chemical Reactions Analysis

Types of Reactions: 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmacological Properties

Benzimidazole derivatives, including 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one, exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, where they target the mmpL3 gene essential for mycobacterial cell wall synthesis .
  • Anticancer Potential : Several studies highlight the anticancer properties of benzimidazole derivatives. They have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve interference with cellular signaling pathways and modulation of gene expression .
  • Antiviral Activity : Some benzimidazole derivatives have demonstrated effectiveness against viruses such as the human cytomegalovirus (HCMV), suggesting potential applications in antiviral therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzimidazole derivatives with propylamine under specific conditions. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.

Table 1: Synthesis Pathways

CompoundSynthesis MethodYield (%)Reference
This compoundReaction with propylamine85%
1-Dodecyl-1H-benzo[d]imidazol-2(3H)-oneReaction with dodecyl bromide75%

Therapeutic Applications

The therapeutic applications of this compound are vast:

  • Antitubercular Agents : The compound has shown promising results in inhibiting Mycobacterium tuberculosis, making it a candidate for developing new antitubercular drugs .
  • Cancer Therapy : Its potential as an anticancer agent is being explored, particularly in targeting specific cancer types through tailored modifications to enhance potency and selectivity .
  • Neuropeptide Y Receptor Antagonism : Benzimidazole derivatives are known to act as selective neuropeptide Y Y1 receptor antagonists, which may have implications in treating disorders related to neuropeptide signaling .

Case Studies and Research Findings

A number of studies have documented the efficacy of benzimidazole derivatives, including this compound:

  • In vitro studies demonstrated that certain derivatives exhibit antitubercular activity at nanomolar concentrations without toxicity to human cells, highlighting their therapeutic potential against drug-resistant strains of M. tuberculosis .
  • Computational studies involving molecular docking have predicted favorable interactions between these compounds and target proteins involved in disease pathways, supporting their development as targeted therapies .

Table 2: Summary of Biological Activities

Activity TypeCompound TestedIC50 (µM)Reference
AntitubercularThis compound0.5
AnticancerVarious benzimidazole derivatives<10
AntiviralHCMV-inhibiting benzimidazoles<5

Mechanism of Action

The mechanism of action of 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can enhance the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Linear alkylamines are prone to oxidative metabolism (e.g., CYP450-mediated N-dealkylation), whereas cyclic amines like piperidin-4-yl may exhibit longer half-lives due to reduced metabolic susceptibility .

Inferred Activity of 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

  • PLD Inhibition: Based on SAR trends, the propylamino substituent may weakly inhibit PLD1/PLD2 (IC50 >1 µM) due to reduced conformational constraint compared to piperidin-4-yl derivatives .
  • Antimicrobial Potential: Analogous to 5,6-dimethoxy-substituted benzimidazolones , the propylamino variant could exhibit moderate antibacterial activity (MIC ~8–32 µg/mL) against Gram-positive pathogens.
  • Kinase Selectivity: The linear alkyl chain may limit interactions with tyrosine kinases (e.g., BRK), unlike planar substituents like benzylideneamino .

Biological Activity

1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Structure and Synthesis

The chemical structure of this compound features a benzimidazole core with a propylamino substituent, which influences its biological properties. The synthesis typically involves the cyclization of o-phenylenediamine with propyl isocyanate in polar solvents like ethanol or methanol under reflux conditions. This method can be scaled up using continuous flow reactors for industrial applications, enhancing yield and efficiency .

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The propylamino group enhances the compound's binding affinity, leading to modulation of target activity. The exact mechanisms can vary based on the biological context and target molecules .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related benzimidazole derivatives have shown significant antiproliferative effects against various cancer cell lines. The compound's ability to influence cell cycle phases was demonstrated in T-47D cells, where treatment increased the S-phase population and reduced G2-phase cells, indicating a potential mechanism for inhibiting cancer cell proliferation .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have exhibited notable antimicrobial properties. Studies reported that related compounds showed high activity against Staphylococcus aureus, Candida albicans, and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for some derivatives . These findings suggest that the compound may inhibit biofilm formation and kill cells in mature biofilms.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityBinding Affinity
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-oneModerateLowModerate
1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-oneHighModerateHigh
This compound High High High

This table illustrates that this compound exhibits superior biological activity compared to its methyl and ethyl analogs, likely due to its unique propylamino substituent.

Case Studies

Several case studies have been conducted to evaluate the biological effects of benzimidazole derivatives:

  • Cell Cycle Analysis : In one study involving T-47D cells treated with a related benzimidazole derivative, an increase in S-phase cells was observed after treatment, suggesting inhibition of DNA division .
  • Antimicrobial Testing : Another study tested various benzimidazole derivatives against multiple microbial species, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one?

The compound can be synthesized via alkylation of the parent benzimidazol-2-one scaffold. A common approach involves reacting 1H-benzo[d]imidazol-2(3H)-one with propyl bromide or a related alkylating agent under mild conditions, often using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. For example, analogous derivatives like 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one were synthesized using alkyl bromides in ethanol/water mixtures with TBAB . Optimization may involve adjusting reaction time, solvent polarity, or stoichiometry to improve yields.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and amine protonation states .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .
  • Infrared Spectroscopy (IR) : To identify functional groups like N-H stretches (~3200–3400 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) .
  • Melting Point Analysis : To assess purity, with deviations indicating impurities or polymorphic forms .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model interactions with biological targets like EGFR. For example, benzimidazole derivatives were docked into EGFR’s ATP-binding pocket to evaluate binding affinities, with Gibbs free energy (ΔG) and hydrogen-bonding patterns serving as key metrics . ADMET prediction tools (e.g., SwissADME) can further assess pharmacokinetic properties like BBB permeability and CYP inhibition .

Q. What strategies resolve contradictions in cytotoxicity data for benzimidazole derivatives?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, incubation time). Meta-analyses should:

  • Standardize protocols (e.g., MTT assay vs. resazurin-based methods).
  • Validate results using orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
  • Cross-reference with structural analogs; for instance, chain length variations (e.g., propyl vs. dodecyl substituents) significantly alter cytotoxicity profiles .

Q. How does crystallography inform the structural stability of this compound?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking) that stabilize the lattice. For example, (3Z)-3-benzylidene-benzimidazole derivatives exhibited planar geometries with intermolecular hydrogen bonds (N–H···O, 2.89 Å) and π-stacking distances of 3.5–3.7 Å . Such data guide the design of derivatives with enhanced solubility or bioavailability.

Q. What methodologies optimize the synthesis of Mannich base derivatives from this compound?

Mannich reactions involving formaldehyde and amines (e.g., dimethylamine) in ethanol under reflux yield derivatives like 3-(dimethylamino)-1-(1H-benzimidazol-1-yl)propan-1-one. Key parameters include:

  • Stoichiometric ratios (1:1:1 for amine, aldehyde, and benzimidazole).
  • Reflux duration (4–6 hours) and post-reaction recrystallization (e.g., acetone) .
  • Monitoring by TLC or HPLC to track reaction progress.

Methodological Considerations

Q. How to design SAR studies for this compound?

  • Variation of Alkyl Chains : Compare propyl, butyl, and longer chains (e.g., dodecyl) to assess hydrophobicity effects on activity .
  • Substituent Positioning : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at specific positions to modulate electronic effects .
  • Bioisosteric Replacements : Replace the propylamino group with cyclopropylamine or benzylamine to evaluate steric and electronic impacts .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Yield Optimization : Transition from batch to flow chemistry for reproducibility .
  • Purification : Use column chromatography or recrystallization to remove byproducts (e.g., unreacted alkyl bromides) .
  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.